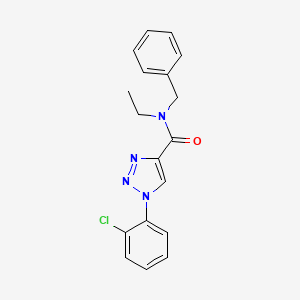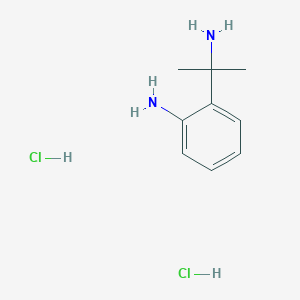
2-(2-Aminopropan-2-yl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Aminopropan-2-yl)aniline dihydrochloride” is a chemical compound with the CAS Number: 2193067-12-6 . It is also known as N,N-diisopropyl-2-aminobenzene. The compound appears as a white crystalline powder .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H14N2.2ClH . The InChI Code is 1S/C9H14N2.2ClH/c1-9(2,11)7-5-3-4-6-8(7)10;;/h3-6H,10-11H2,1-2H3;2*1H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 223.14 . It is a white crystalline powder . The compound should be stored at room temperature .Applications De Recherche Scientifique
Radical Arylation Reactions
Research demonstrates the utility of aniline derivatives in radical arylation reactions. For instance, Hofmann et al. (2014) developed a method for preparing substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines using dioxygen from air as an oxidant. This metal-free approach offers a new pathway to aminobiphenyls, highlighting the role of aniline functionalities in facilitating regioselective synthesis (Hofmann, Jasch, & Heinrich, 2014).
Corrosion Inhibition
Aniline derivatives, such as those related to "2-(2-Aminopropan-2-yl)aniline dihydrochloride," have been evaluated for their potential as corrosion inhibitors. Khaled and Hackerman (2004) investigated ortho-substituted anilines for inhibiting copper corrosion in acidic environments. Their findings suggest that these compounds can effectively prevent copper corrosion, with efficiency increasing at higher concentrations (Khaled & Hackerman, 2004).
Electropolymerization and Material Applications
The electropolymerization of aniline with other monomers has been explored for creating novel materials. Chen et al. (2001) conducted electrochemical copolymerization of 2-aminodiphenylamine (a related compound) with aniline, highlighting the potential of these polymers in various applications due to their distinct electrochemical properties (Chen, Wen, & Gopalan, 2001).
Enzyme Inhibition for Therapeutic Applications
Huseynova et al. (2020) synthesized and characterized novel 1,2-aminopropanthiol substituted derivatives, demonstrating strong inhibitory effects on enzymes relevant to Alzheimer’s disease. These compounds, derived from a similar chemical scaffold, show potential for developing new therapeutic agents (Huseynova et al., 2020).
Chemical Sensing
G. J. Shree et al. (2019) developed chemosensors based on aniline derivatives for detecting aluminum ions in living cells, showcasing the utility of such compounds in biological and environmental monitoring (Shree et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-(2-aminopropan-2-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-9(2,11)7-5-3-4-6-8(7)10;;/h3-6H,10-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPMRUNNGBFXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2749326.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2749327.png)
![2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2749329.png)
![ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2749330.png)
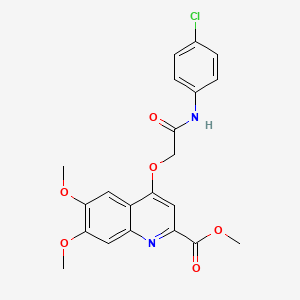
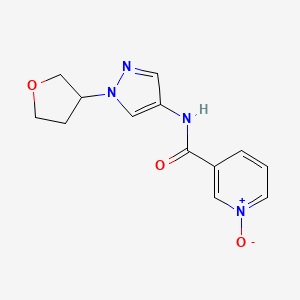
amine](/img/structure/B2749333.png)
![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2749335.png)
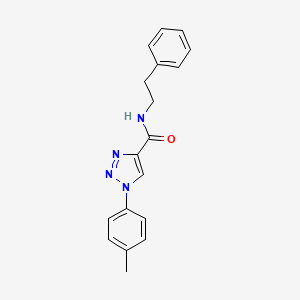

![N-(4-bromophenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2749340.png)
![(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749342.png)
